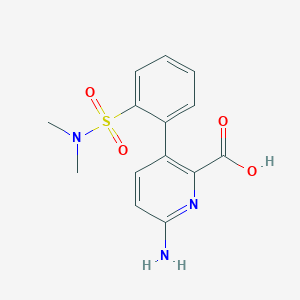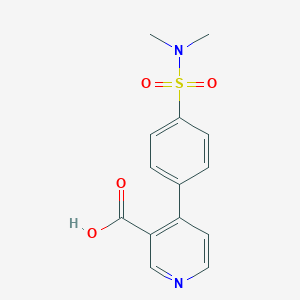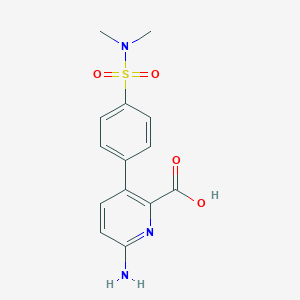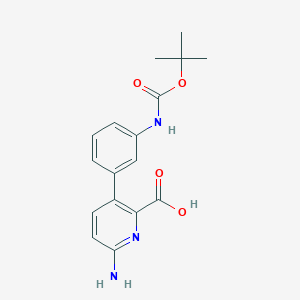
4-(4-BOC-Aminophenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-BOC-Aminophenyl)nicotinic acid, 95% (4-BOC-APA) is a synthetic derivative of nicotinic acid (NA). It is a white, crystalline solid that is soluble in water and ethanol. It has a molecular weight of 242.25 g/mol and a melting point of 151-154°C. 4-BOC-APA is used in a variety of scientific research applications, including biochemical and physiological studies. It is also used in laboratory experiments due to its advantages and limitations.
科学研究应用
4-(4-BOC-Aminophenyl)nicotinic acid, 95% has a variety of scientific research applications, including biochemical and physiological studies. It is used as a substrate for various enzymes, such as aspartate aminotransferase, glutamate dehydrogenase, and nicotinamide adenine dinucleotide (NAD) reductase. It is also used to study the structure and function of nicotinic acid receptors. In addition, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% is used in laboratory experiments to study the effects of nicotinic acid on cell metabolism.
作用机制
The mechanism of action of 4-(4-BOC-Aminophenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(4-BOC-Aminophenyl)nicotinic acid, 95% acts as a competitive inhibitor of nicotinic acid receptors. It is thought to bind to the receptor and prevent the binding of nicotinic acid, thus inhibiting the receptor's activation.
Biochemical and Physiological Effects
4-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme aspartate aminotransferase, which is involved in the metabolism of amino acids. It has also been shown to inhibit the activity of glutamate dehydrogenase, which is involved in the breakdown of glutamate. In addition, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to inhibit the activity of NAD reductase, which is involved in the breakdown of NAD. Finally, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to increase the levels of NAD in cells, which is important for energy production.
实验室实验的优点和局限性
4-(4-BOC-Aminophenyl)nicotinic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is a synthetic derivative of nicotinic acid, which makes it easier to synthesize and purify. Another advantage is that it is soluble in water and ethanol, which makes it easier to handle and store. However, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% also has some limitations. For example, it is not very stable and can degrade over time. In addition, it has a low solubility in organic solvents, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for 4-(4-BOC-Aminophenyl)nicotinic acid, 95% research. One potential direction is to further investigate its mechanism of action and its effects on nicotinic acid receptors. Another potential direction is to explore its potential therapeutic applications, such as its ability to increase NAD levels in cells. Finally, further research could be conducted to explore its potential use in drug development and drug delivery systems.
合成方法
4-(4-BOC-Aminophenyl)nicotinic acid, 95% can be synthesized from nicotinic acid, 4-bromobenzoyl chloride, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). The reaction is conducted in anhydrous dimethylformamide (DMF) and is catalyzed by triethylamine (TEA). The reaction is carried out in a two-step process, with the first step involving the formation of a nicotinic acid ester and the second step involving the formation of 4-(4-BOC-Aminophenyl)nicotinic acid, 95%. The final product is then purified by recrystallization.
属性
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-11(5-7-12)13-8-9-18-10-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZKXTOAYPNSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)nicotinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)



![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)

![4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415974.png)
![5-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415981.png)
